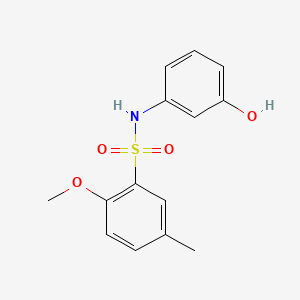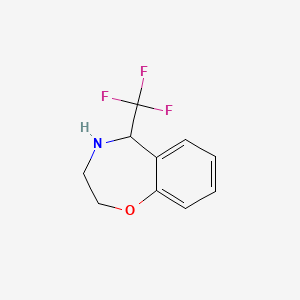![molecular formula C11H12N4O B2547802 2-氰基-3-[(4-吡啶甲基)氨基]-2-丁烯酰胺 CAS No. 303153-02-8](/img/structure/B2547802.png)
2-氰基-3-[(4-吡啶甲基)氨基]-2-丁烯酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyano-3-[(4-pyridinylmethyl)amino]-2-butenamide is an organic compound with a complex structure that includes a cyano group, a pyridine ring, and an amide group
科学研究应用
2-Cyano-3-[(4-pyridinylmethyl)amino]-2-butenamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-[(4-pyridinylmethyl)amino]-2-butenamide typically involves multi-step organic reactions. One common method includes the reaction of 4-pyridinylmethylamine with a suitable cyano-containing precursor under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as ethanol or methanol to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Cyano-3-[(4-pyridinylmethyl)amino]-2-butenamide may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
2-Cyano-3-[(4-pyridinylmethyl)amino]-2-butenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the cyano group or the pyridine ring.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the original compound, while reduction could lead to the formation of amines or other reduced forms.
作用机制
The mechanism of action of 2-Cyano-3-[(4-pyridinylmethyl)amino]-2-butenamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Cyano-3-[(4-pyridinylmethyl)amino]-2-butenamide: shares similarities with other cyano-containing compounds and pyridine derivatives.
2-Amino-3-cyano pyridines: These compounds also contain a cyano group and a pyridine ring, making them structurally similar.
Uniqueness
What sets 2-Cyano-3-[(4-pyridinylmethyl)amino]-2-butenamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
(Z)-2-cyano-3-(pyridin-4-ylmethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-8(10(6-12)11(13)16)15-7-9-2-4-14-5-3-9/h2-5,15H,7H2,1H3,(H2,13,16)/b10-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNQDEJPNOBXCK-NTMALXAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)N)NCC1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C#N)/C(=O)N)/NCC1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Benzyl-1-[(3S)-piperidin-3-yl]urea](/img/structure/B2547721.png)
![N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2547722.png)

![2-(4-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2547724.png)
![1-(4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B2547725.png)


![4-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine](/img/structure/B2547730.png)
![(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 4-fluorobenzoate](/img/structure/B2547732.png)
![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(4-phenyl-1,2-oxazol-3-yl)methanone;hydrochloride](/img/structure/B2547733.png)
![4-[(1E)-[(4-acetamidophenyl)imino]methyl]-2-methoxyphenyl thiophene-2-carboxylate](/img/structure/B2547734.png)
![1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2547735.png)

![1-(2-Chloro-5-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2547737.png)
